2-(2-Azidoethoxy)-4-methoxybenzoic acid
Description
Chemical Identity and Classification
2-(2-Azidoethoxy)-4-methoxybenzoic acid belongs to the class of benzoic acids, specifically those modified with ether and azide functionalities. The compound is systematically classified under organic compounds with potential applications in drug development and material science. Its molecular identity is precisely defined by the Chemical Abstracts Service number 2104152-60-3, establishing its unique position within chemical databases.
The compound's molecular formula C₁₀H₁₁N₃O₄ reflects its complex structure, incorporating carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements that contribute to its distinctive chemical properties. With a molecular weight of 237.21 grams per mole, this compound represents a moderately sized organic molecule suitable for various synthetic applications. The MDL number MFCD30099293 further confirms its cataloged status in major chemical databases.
The structural representation through SMILES notation (COC1=CC(OCCN=[N+]=[N-])=C(C(O)=O)C=C1) provides computational chemists and researchers with a standardized method for identifying and working with this compound in digital environments. This notation clearly delineates the spatial arrangement of atoms and bonds within the molecule, facilitating accurate modeling and prediction of chemical behavior.
Historical Context and Discovery
The synthesis of this compound represents part of the broader development of azide-containing organic compounds that gained prominence in the early 21st century. The compound's development can be traced back to the modification of existing benzoic acid derivatives, where the azido group was introduced through various synthetic methods. This synthetic approach reflects the growing interest in azide chemistry, particularly following the emergence of click chemistry as described by K. B. Sharpless in 2001.
Research indicates that compounds derived from azides often exhibit enhanced biological properties, making them suitable for drug development. The specific modification pattern seen in this compound represents an evolution in the design of bioactive molecules, where researchers sought to combine the stability of benzoic acid frameworks with the reactivity potential offered by azide functional groups.
The compound's emergence in commercial chemical catalogs, as evidenced by its availability through multiple suppliers including specialized research chemical companies, indicates its recognition as a valuable synthetic intermediate. This commercial availability reflects the compound's transition from purely academic research interest to practical synthetic utility in various chemical applications.
Structural Features and Nomenclature
The molecular architecture of this compound features a benzoic acid core with a methyl group at the 4-position and an ethoxy group that has been substituted by an azido group at the 2-position. This specific substitution pattern creates a molecule with distinct regions of reactivity, each contributing unique chemical properties to the overall compound behavior.
The nomenclature follows systematic organic chemistry conventions, where the base name "benzoic acid" indicates the presence of a benzene ring bearing a carboxylic acid functional group. The positional descriptors "2-" and "4-" specify the exact locations of substituents relative to the carboxylic acid group, ensuring unambiguous identification of the compound structure. The term "azidoethoxy" describes the complex substituent chain, indicating an ethoxy group (-OCH₂CH₂-) terminated with an azide functional group (-N₃).
The three-dimensional structure exhibits specific geometric constraints imposed by the aromatic ring system and the linear arrangement of the ethoxy bridge. The azide group, characterized by its linear N-N-N arrangement, extends from the benzene ring through the ethoxy linker, creating opportunities for both intramolecular and intermolecular interactions. The methoxy group at the 4-position provides additional steric and electronic influences that affect the compound's overall reactivity profile.
| Structural Component | Chemical Formula | Position | Functional Role |
|---|---|---|---|
| Benzoic acid core | C₆H₄COOH | Base structure | Provides aromatic stability and carboxyl reactivity |
| Methoxy group | -OCH₃ | 4-position | Electron-donating substituent affecting ring reactivity |
| Ethoxy linker | -OCH₂CH₂- | 2-position | Flexible spacer connecting azide to aromatic ring |
| Azide group | -N₃ | Terminal | Highly reactive functionality for click chemistry |
Positioning in Benzoic Acid Derivatives Family
This compound occupies a specialized position within the extensive family of benzoic acid derivatives. Benzoic acids represent organic compounds containing a benzene ring which bears at least one carboxyl group. The broader classification places this compound among benzenoids, specifically within the benzene and substituted derivatives class, under the subcategory of benzoic acids and derivatives.
Within this family, the compound represents a highly functionalized derivative that differs significantly from simpler benzoic acid variants. For comparison, basic benzoic acid (C₇H₆O₂) with molecular weight 122.123 serves as the fundamental structure, while compounds like 4-methoxybenzoic acid (molecular weight 152.15) represent intermediate levels of substitution. The addition of the azidoethoxy substituent significantly increases both molecular complexity and potential reactivity compared to these simpler derivatives.
Related compounds within the azide-modified benzoic acid family include 4-(2-azidoethoxy)benzoic acid (C₉H₉N₃O₃, molecular weight 207.1861) and 2-(2-Azidoethoxy)-5-methylbenzoic acid (C₁₀H₁₁N₃O₃, molecular weight 221.21). These structural analogs demonstrate the systematic variation possible within this chemical family, where different substitution patterns create distinct property profiles while maintaining the core azide-ether-benzoic acid framework.
The compound's positioning reflects the modern trend toward multifunctional organic molecules that combine multiple reactive sites within a single structure. Unlike traditional benzoic acid derivatives that typically feature simple alkyl or hydroxyl substituents, this compound incorporates the highly reactive azide functionality, positioning it at the intersection of classical aromatic chemistry and modern click chemistry applications. This dual nature makes it particularly valuable for synthetic chemists seeking to create complex molecular architectures through modular assembly approaches.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Benzoic acid | C₇H₆O₂ | 122.123 | Basic carboxyl-substituted benzene |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Methoxy substitution at para position |
| 4-(2-azidoethoxy)benzoic acid | C₉H₉N₃O₃ | 207.19 | Azidoethoxy at para position |
| This compound | C₁₀H₁₁N₃O₄ | 237.21 | Dual substitution with azidoethoxy and methoxy |
| 2-(2-Azidoethoxy)-5-methylbenzoic acid | C₁₀H₁₁N₃O₃ | 221.21 | Azidoethoxy with methyl substitution |
Properties
IUPAC Name |
2-(2-azidoethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-7-2-3-8(10(14)15)9(6-7)17-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLJZBEKKPJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(2-azidoethoxy)ethanol. The process begins with the activation of the carboxylic acid group of 4-methoxybenzoic acid using coupling agents such as HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated intermediate then reacts with 2-(2-azidoethoxy)ethanol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used to catalyze the cycloaddition of azides with alkynes.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for the reduction of azides to amines.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of methoxy groups.
Major Products Formed
Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azido group.
Carboxylic Acids: Formed via oxidation of the methoxy group.
Scientific Research Applications
2-(2-Azidoethoxy)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-4-methoxybenzoic acid largely depends on its functional groups. The azido group is highly reactive and can form stable triazole rings through click chemistry, which is useful for bioconjugation and material science applications. The methoxy group can undergo oxidation to form more reactive intermediates, facilitating further chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
4-Methoxybenzoic Acid (CAS 561-81-9):
Lacks the azidoethoxy group but shares the 4-methoxy substituent. The absence of the azide limits its utility in click chemistry, though its carboxylic acid group allows for esterification (e.g., conversion to methyl 4-methoxybenzoate via esterification) .- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid (CCDC 2000864): Features an ethoxy-oxoacetamido group at the 2-position. The amide and ester functionalities promote hydrogen bonding (O—H⋯O and C—H⋯O), forming parallel chains in its crystal structure .
- 2-Amino-4-(2-methoxyethoxy)-benzoic Acid (CAS 860530-65-0): Substitutes the 2-azidoethoxy group with a 2-methoxyethoxy group. The amino group at the 2-position enhances nucleophilicity, contrasting with the azide’s electrophilic reactivity . Key Difference: Azide functionality enables rapid conjugation (e.g., with alkynes), whereas the amino group requires activation for coupling .
Reactivity and Stability
4-((2-Hydroxyethoxy)carbonyl)benzoic Acid (CAS 1137-99-1):
Contains a hydroxyethoxycarbonyl group. The hydroxyl group increases hydrophilicity but reduces stability under acidic conditions compared to the azidoethoxy group .2-Acetoxy-4-methoxybenzoic Acid (CAS 17336-11-7):
Features an acetyloxy group at the 2-position. The ester group is hydrolytically labile, whereas the azidoethoxy group is relatively stable in aqueous media unless triggered for conjugation .
Structural and Crystallographic Comparisons
- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid exhibits planar geometry with intermolecular hydrogen bonds (O—H⋯O and C—H⋯O), forming chains parallel to the [111] direction .
- 4-Methoxybenzoic Acid Derivatives : Crystallographic studies show that methoxy groups influence packing via van der Waals interactions, while carboxylic acids form dimers via O—H⋯O bonds .
- Azido-Containing Analogs: Azides introduce steric and electronic effects that may disrupt hydrogen-bonding networks compared to non-azido compounds .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Azidoethoxy)-4-methoxybenzoic acid, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : The synthesis typically involves coupling a 2-azidoethanol derivative with a 4-methoxybenzoic acid scaffold. For example, azide-containing intermediates (e.g., 2-azidoethoxy tosyl esters) can react with phenolic hydroxyl groups under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes controlling reaction temperature (40–60°C) and reaction time (12–24 hrs) to avoid over-alkylation. Monitoring via TLC or HPLC is critical to track azide stability and intermediate purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the azide (no direct proton signal but inferred from adjacent -CH₂- groups at δ 3.5–4.0 ppm) and methoxy group (singlet at δ 3.8–3.9 ppm) .
- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .
- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Q. What are the primary applications of this compound in chemical biology?
- Methodological Answer : The azide group enables bioorthogonal "click chemistry" (e.g., CuAAC with alkynes) for bioconjugation. Applications include:
- Probe Design : Conjugation with fluorophores (e.g., 6-FAM-PEG3-Azide) for imaging studies .
- Drug Delivery : Functionalization of nanoparticles or polymers for targeted release .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of the azide group in this compound during click chemistry?
- Methodological Answer : The electron-withdrawing methoxy and carboxylic acid groups reduce electron density at the azide, slowing CuAAC kinetics. Steric hindrance from the benzoic acid scaffold may require optimized catalysts (e.g., TBTA ligand with CuSO₄) or strain-promoted azide-alkyne cycloaddition (SPAAC) . Kinetic studies via UV-Vis or LC-MS can quantify reaction efficiency .
Q. What strategies mitigate decomposition risks of the azide moiety during storage or experimental workflows?
- Methodological Answer :
- Storage : Store at 2–8°C in anhydrous, dark conditions to prevent hydrolysis or photodegradation .
- Handling : Avoid exposure to reducing agents (e.g., DTT) or high temperatures (>60°C). Use inert atmospheres (N₂/Ar) during reactions .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life .
Q. How can conflicting crystallography or spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Cross-validate using:
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., azide N-N distances ~1.10–1.25 Å) .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) .
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled azides to clarify overlapping signals .
Q. What are the challenges in scaling up this compound synthesis while maintaining azide stability?
- Methodological Answer :
- Batch vs. Flow Chemistry : Flow systems improve heat dissipation and reduce local azide concentration, minimizing explosive risks .
- Workup Optimization : Replace traditional column chromatography with aqueous extraction (e.g., ethyl acetate/brine) to avoid mechanical stress on the azide .
- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Methodological Troubleshooting
Q. Low yields in CuAAC reactions with this compound: How to diagnose and address this?
- Stepwise Approach :
Verify azide integrity via IR (~2100 cm⁻¹). Degradation (loss of peak) indicates storage issues .
Optimize Cu(I) catalyst concentration (0.1–1.0 equiv.) and reaction time (1–24 hrs) .
Screen solvents (t-BuOH/H₂O mixtures improve solubility and reaction homogeneity) .
Q. Unexpected byproducts in alkylation steps: What analytical tools identify their origin?
- Diagnostic Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
